3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile 3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile
Brand Name: Vulcanchem
CAS No.: 1806297-75-5
VCID: VC2755902
InChI: InChI=1S/C9H5Cl2F2NO/c10-6-1-2-7(11)8(15-9(12)13)5(6)3-4-14/h1-2,9H,3H2
SMILES: C1=CC(=C(C(=C1Cl)CC#N)OC(F)F)Cl
Molecular Formula: C9H5Cl2F2NO
Molecular Weight: 252.04 g/mol

3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile

CAS No.: 1806297-75-5

Cat. No.: VC2755902

Molecular Formula: C9H5Cl2F2NO

Molecular Weight: 252.04 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile - 1806297-75-5

Specification

CAS No. 1806297-75-5
Molecular Formula C9H5Cl2F2NO
Molecular Weight 252.04 g/mol
IUPAC Name 2-[3,6-dichloro-2-(difluoromethoxy)phenyl]acetonitrile
Standard InChI InChI=1S/C9H5Cl2F2NO/c10-6-1-2-7(11)8(15-9(12)13)5(6)3-4-14/h1-2,9H,3H2
Standard InChI Key HVSUVULUQYQLFY-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1Cl)CC#N)OC(F)F)Cl
Canonical SMILES C1=CC(=C(C(=C1Cl)CC#N)OC(F)F)Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile would feature a phenyl ring with chlorine atoms at positions 3 and 6, a difluoromethoxy group at position 2, and an acetonitrile functional group. Based on similar compounds, it would likely have the molecular formula C9H5Cl2F2NO with a molecular weight of approximately 252 g/mol, similar to 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile which has a molecular weight of 252.04 g/mol .

The key structural features of this compound include:

  • A substituted benzene ring as the core structure

  • Two chlorine atoms at positions 3 and 6 on the benzene ring

  • A difluoromethoxy group (OCHF2) at position 2

  • An acetonitrile group (CH2CN) attached to the benzene ring

Predicted Physical and Chemical Properties

Drawing from data on related compounds, 3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile might exhibit the following properties:

PropertyPredicted ValueBasis for Prediction
Molecular Weight~252 g/molBased on 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile
Physical StateSolid at room temperatureCommon for similar halogenated phenylacetonitriles
SolubilityLikely soluble in organic solvents such as cyclohexane and tolueneBased on similar halogenated compounds
Melting/Boiling PointLikely high due to halogen substituentsStructural inference
StabilityPotentially stable under normal conditionsBased on similar halogenated compounds

Structure-Activity Relationships

Impact of Key Structural Features

The potential biological activity of 3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile would likely be influenced by several key structural elements:

Comparative Analysis with Related Compounds

CompoundStructural ConfigurationMolecular WeightKnown/Potential Activities
3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrileCl at 3,6; OCHF2 at 2~252 g/mol (predicted)Unknown (target compound)
2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrileCl at 2,3; OCHF2 at 4252.04 g/mol Not specified in available data
2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrileCl at 2,6; CF3 at 3254.04 g/mol Potential hazardous properties noted in safety data
4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrileCl at 4,5; OCHF2 at 2252.04 g/molAntimicrobial, herbicidal activities

This comparison highlights how small changes in the position of substituents can potentially affect the molecular properties and biological activities of these compounds.

Predicted Biological Activity Data

Based on information from structurally similar compounds, the following biological activities might be anticipated:

Activity TypeTest SystemPredicted ResultBasis for Prediction
AntimicrobialStaphylococcus aureusPotential MIC in range of 32 μg/mLBased on similar halogenated phenylacetonitriles
HerbicidalCommon weedsPotential biomass reduction of 60-75%Based on field trials with related compounds
Enzyme InhibitionKinase assaysPotential inhibitory activityBased on related structures with known kinase inhibition
CytotoxicityCancer cell linesPotential antiproliferative effectsBased on activity of similar compounds in cancer models

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